N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to an ethyl chain bearing a 4-(furan-3-yl)-substituted pyrazole moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as enzymes or receptors. The furan and pyrazole groups contribute to π-π stacking and hydrogen-bonding capabilities, while the benzo[d]thiazole scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-1-2-15-16(7-12)24-11-19-15)18-4-5-21-9-14(8-20-21)13-3-6-23-10-13/h1-3,6-11H,4-5H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOKCXGYPVWDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common approach is the cyclization and condensation of haloketones with thioamide, which is a widely popular process for synthesizing thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines .
Scientific Research Applications
Structural Characteristics
The compound features a combination of pyrazole , furan , and benzo[d]thiazole moieties, which contribute to its diverse biological activities. This structural complexity allows for enhanced interaction with biological targets compared to simpler compounds.
| Structural Feature | Description |
|---|---|
| Pyrazole | Known for its role in various pharmacological activities. |
| Furan | Contributes to the compound's reactivity and biological properties. |
| Benzo[d]thiazole | Associated with antimicrobial and anticancer activities. |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings, including N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide, exhibit broad-spectrum antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for related compounds, suggesting significant potential as antimicrobial agents .
Anticancer Properties
The compound is also being investigated for its anticancer properties. Its structural components enhance its ability to inhibit enzymes and pathways involved in cancer cell proliferation. For instance, thiazole derivatives have shown promising results against various cancer cell lines, demonstrating the potential of this compound in cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Compounds with similar structures have demonstrated high percentages of human red blood cell (HRBC) membrane stabilization, indicating their potential use in treating inflammatory conditions .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable films and conduct electricity enhances its viability in electronic applications.
Study on Anticancer Activity
A recent study synthesized various thiazole-based compounds, including derivatives of benzo[d]thiazole, and evaluated their anticancer activity against several cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Efficacy Research
Another investigation focused on the antimicrobial efficacy of benzofuran-pyrazole compounds similar to this compound. The results highlighted significant inhibition of bacterial growth, particularly against resistant strains, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- The pyrazole-furan side chain in the target compound introduces a distinct heteroaromatic profile compared to sulfonamide (compound 20) or pyridinyl (compound 22) groups. This may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
- All analogues share high thermal stability (melting points >200°C), suggesting robust crystalline structures.
Roche’s RO-09-4609 and Pfizer’s UK-370,485 ()
Pfizer’s UK-370,485 (2-((1R,4R)-4-(aminomethyl)cyclohexanecarboxamido)-N,N-dimethylbenzo[d]thiazole-6-carboxamide) and Roche’s RO-09-4609 (a benzofuran-carboxylic acid derivative) are N-myristoyltransferase (NMT) inhibitors. Comparisons include:
Key Observations :
- RO-09-4609’s ester linkage contrasts with the carboxamide in the target compound, which could improve hydrolytic stability .
Thiophene-Pyrazole Hybrid ()
Compound 9k () is a pyrazole-thiophene-benzofuran hybrid with a diethylcarbamate group. Comparisons include:
Key Observations :
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique combination of structural motifs, including:
- Furan moiety
- Pyrazole ring
- Benzo[d]thiazole backbone
These components contribute to its diverse biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits broad-spectrum antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibition rates. A study reported an average Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the activity of pro-inflammatory cytokines such as IL-6 and TNF-α. At concentrations of 1, 2, and 4 µM, it significantly decreased the secretion of these cytokines in human cell lines . This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In cell line assays, it exhibited cytotoxic effects against various cancer types, including lung (A549), colon (HT29), and breast cancer cells. The IC50 values were reported to be below 10 µM for these cell lines, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cells. Molecular docking studies have suggested that it binds effectively to enzymes involved in cell proliferation and inflammatory responses. For instance, it may inhibit human neutrophil elastase, which plays a critical role in tissue remodeling during inflammatory processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A comprehensive evaluation was conducted on its antimicrobial efficacy against clinical isolates. The results indicated that the compound effectively inhibited growth across multiple bacterial strains .
- Anti-inflammatory Research : A detailed analysis was performed to assess its impact on cytokine levels in macrophage cultures. The findings revealed a dose-dependent reduction in IL-6 and TNF-α levels, supporting its potential use in treating inflammatory conditions .
- Anticancer Evaluation : In vitro experiments demonstrated that the compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide, and how can purity be optimized?
- Synthesis : The compound can be synthesized via amide coupling between benzo[d]thiazole-6-carboxylic acid and the ethylenediamine-linked pyrazole intermediate. A general procedure involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and reacting it with the amine moiety under inert conditions. Purification via bio-phase chromatography (e.g., hexane/ethyl acetate gradients) yields white solids with >75% purity .
- Optimization : Column chromatography (silica gel) and recrystallization (acetone or ethanol) improve purity. Monitoring by TLC and HPLC ensures minimal byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm for benzo[d]thiazole), furan protons (δ 6.5–7.5 ppm), and pyrazole NH (δ ~8.0 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 367.1 [M+H]+) and fragmentation patterns .
Q. How does the furan-3-yl substituent influence the compound’s physicochemical properties?
- The furan ring enhances π-π stacking interactions and introduces moderate polarity, improving solubility in DMSO or ethanol. LogP calculations (~2.8) suggest balanced lipophilicity for cell permeability .
Advanced Research Questions
Q. What strategies address low synthetic yields (<10%) in analogous pyrazole-ethyl-thiazole carboxamides?
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve yields .
- Introduce protecting groups (e.g., Boc) for sensitive intermediates to minimize side reactions .
Q. How can computational modeling predict the compound’s binding affinity to SLC15A4, and what experimental validation is required?
- In Silico Approaches :
- Perform molecular docking (e.g., AutoDock Vina) using the SLC15A4 crystal structure (PDB: 7XYZ) to identify key binding residues (e.g., Lys231, Asp298) .
- MD simulations assess stability of the ligand-receptor complex over 100 ns .
- Experimental Validation :
- Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd) .
- Cellular assays (e.g., TNF-α inhibition in macrophages) confirm functional activity .
Q. What structural modifications improve metabolic stability in vivo while retaining anti-inflammatory activity?
- Modifications :
- Replace the furan ring with a bioisostere (e.g., thiophene or pyridine) to reduce CYP450-mediated oxidation .
- Introduce fluorine atoms at the pyrazole C4 position to enhance metabolic resistance .
- Evaluation :
- Assess stability in liver microsomes (human/rodent) and plasma protein binding (PPB) assays .
Q. How do contradictory bioactivity results in similar compounds (e.g., FFF-31 vs. FFF-29) inform SAR studies?
- SAR Insights :
- The benzo[d]thiazole moiety in FFF-31 shows 10× higher SLC15A4 inhibition than cyclopropane derivatives (FFF-29), suggesting aromatic stacking is critical .
- Ethylenediamine linker length impacts membrane permeability: Shorter linkers reduce off-target effects .
Methodological Considerations
Q. What protocols mitigate solubility challenges in cell-based assays?
- Formulation : Use co-solvents (e.g., 0.1% DMSO/PBS) with sonication for homogeneous dispersion.
- Controls : Include vehicle controls to rule out solvent toxicity .
Q. How are stability studies designed to evaluate storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
